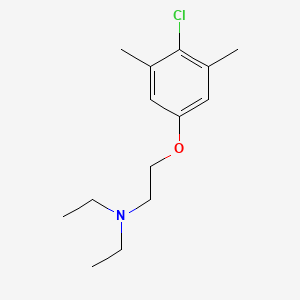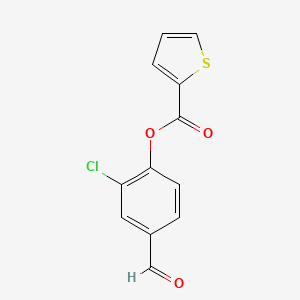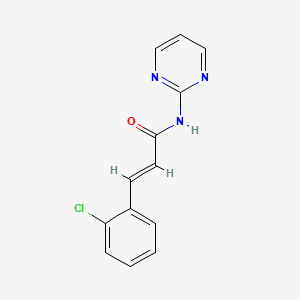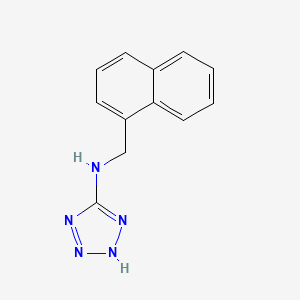
4-(3,5-Dimethylpyrazol-1-yl)-6-phenoxy-2-phenylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,5-Dimethylpyrazol-1-yl)-6-phenoxy-2-phenylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a phenoxy group at the 6-position, a phenyl group at the 2-position, and a 3,5-dimethylpyrazol-1-yl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethylpyrazol-1-yl)-6-phenoxy-2-phenylpyrimidine typically involves multi-step organic reactionsThe reaction conditions often include the use of strong bases, such as potassium tert-butoxide (t-BuOK), and solvents like tetrahydrofuran (THF) for the alkylation process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure higher yields and purity. This could include the use of continuous flow reactors and automated synthesis techniques to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,5-Dimethylpyrazol-1-yl)-6-phenoxy-2-phenylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenoxy and pyrazolyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to the formation of amine derivatives.
Applications De Recherche Scientifique
4-(3,5-Dimethylpyrazol-1-yl)-6-phenoxy-2-phenylpyrimidine has several scientific research applications:
Medicinal Chemistry: It has been investigated for its potential as an anticancer agent due to its ability to inhibit protein kinases.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronic materials.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mécanisme D'action
The mechanism of action of 4-(3,5-Dimethylpyrazol-1-yl)-6-phenoxy-2-phenylpyrimidine involves its interaction with specific molecular targets, such as protein kinases. The compound inhibits these enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3,5-Dimethylpyrazol-1-yl)-6-R-1,2,4,5-tetrazines: These compounds share the pyrazolyl group and exhibit similar electronic properties.
Poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands: These ligands have similar structural features and are used in coordination chemistry.
Uniqueness
4-(3,5-Dimethylpyrazol-1-yl)-6-phenoxy-2-phenylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of phenoxy, phenyl, and pyrazolyl groups makes it a versatile compound for various applications.
Propriétés
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-6-phenoxy-2-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c1-15-13-16(2)25(24-15)19-14-20(26-18-11-7-4-8-12-18)23-21(22-19)17-9-5-3-6-10-17/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYNNKYBCNYGPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC(=N2)C3=CC=CC=C3)OC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}cyclobutanecarboxamide](/img/structure/B5830252.png)



![4-Methyl-7-[(3-nitrophenyl)methoxy]chromen-2-one](/img/structure/B5830293.png)

![N-1,3-benzodioxol-5-yl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5830299.png)
![4-chloro-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5830300.png)

![2-(2-methylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B5830311.png)
![methyl 4-[(1-azepanylacetyl)amino]benzoate](/img/structure/B5830326.png)
![1-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea](/img/structure/B5830331.png)

![ethyl 3-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5830338.png)
